N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC16313864
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-4-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-24-11-9-16-17(4-3-5-20(16)24)21(25)22-10-8-14-13-23-19-7-6-15(26-2)12-18(14)19/h3-7,9,11-13,23H,8,10H2,1-2H3,(H,22,25) |
| Standard InChI Key | NTQNTJFSRFKTSO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a bis-indole scaffold with two distinct indole moieties connected via an ethyl-carboxamide linker. Key structural elements include:
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5-Methoxy substitution on the first indole ring (position 5), which enhances electronic density and influences receptor binding .
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1-Methyl substitution on the second indole ring (position 1), reducing hydrogen-bonding capacity and altering pharmacokinetics .
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Carboxamide linkage at position 4 of the second indole, a functional group critical for intermolecular interactions.
The molecular formula is C₂₁H₂₁N₃O₂, with a molecular weight of 347.42 g/mol . The SMILES notation (Cn1cc(C(NCCc2c[nH]c3ccc(cc23)OC)=O)c2ccccc12) confirms the achiral nature and substitution pattern .
Nomenclature and Isomerism
The IUPAC name explicitly defines the substitution positions, distinguishing it from closely related isomers:
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N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide (Compound Y043-3083) has a carboxamide group at position 3 .
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The 4-carboxamide variant discussed here remains less documented, suggesting it may represent a novel synthetic target or minor metabolite.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocols for the 4-carboxamide isomer are reported, analogous methoxy-indole derivatives are typically synthesized via:
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Bischler-Möhlau indole synthesis: Cyclization of α-chloro ketones with substituted anilines .
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Cadogan cyclization: Microwave-assisted closure of nitroarenes using triethyl phosphite .
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Carboxamide coupling: Reaction of indole-ethylamines with activated carboxylic acids (e.g., using HATU or EDC).
For example, the 3-carboxamide analog (Y043-3083) is synthesized through a multi-step process involving:
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Ethylenediamine linker incorporation via nucleophilic substitution .
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Carboxamide formation using 1-methylindole-3-carbonyl chloride .
Analytical Characterization
Key spectroscopic data for related compounds include:
| Property | Value (3-Carboxamide Analog) | Method |
|---|---|---|
| LogP | 3.5024 | Reversed-phase HPLC |
| LogD | 3.5024 | Shake-flask assay |
| Polar Surface Area | 44.467 Ų | Computational modeling |
| Hydrogen Bond Donors | 2 | Molecular dynamics |
The 4-carboxamide isomer is expected to exhibit similar logP/logD values but reduced aqueous solubility due to increased hydrophobicity .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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Aqueous solubility: Predicted logSw = -3.7095 (poor solubility) .
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Lipophilicity: LogP = 3.5024 suggests moderate membrane permeability, suitable for CNS targets .
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Polar surface area: 44.467 Ų indicates potential blood-brain barrier penetration .
Metabolic Stability
Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes (e.g., CYP3A4), while the carboxamide may undergo hydrolysis to carboxylic acid metabolites .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
| Property | 3-Carboxamide | 4-Carboxamide (Predicted) |
|---|---|---|
| LogP | 3.5024 | ~3.8 |
| H-bond acceptors | 3 | 3 |
| Synthetic accessibility | Commercially available | Requires novel synthesis |
The 4-carboxamide’s altered geometry may enhance selectivity for planar binding pockets (e.g., DNA intercalation sites).
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